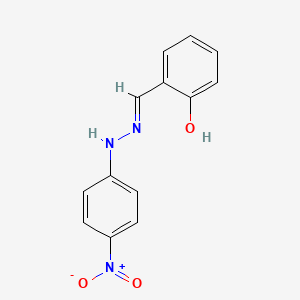

2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone

Description

Structure

3D Structure

Properties

IUPAC Name |

2-[(E)-[(4-nitrophenyl)hydrazinylidene]methyl]phenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3O3/c17-13-4-2-1-3-10(13)9-14-15-11-5-7-12(8-6-11)16(18)19/h1-9,15,17H/b14-9+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQIJGQPVYQKSSH-NTEUORMPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=NNC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C(=C1)/C=N/NC2=CC=C(C=C2)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40418802 | |

| Record name | MLS001202119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

257.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

<0.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID49669345 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

3155-24-6 | |

| Record name | NSC101540 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=101540 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | MLS001202119 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40418802 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-HYDROXYBENZALDEHYDE (4-NITROPHENYL)HYDRAZONE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Mechanistic Studies of 2 Hydroxybenzaldehyde 4 Nitrophenyl Hydrazone and Analogues

Classical Condensation Pathways for Hydrazone Synthesis

Conventional methods for synthesizing hydrazones typically involve the condensation of an aldehyde or ketone with a hydrazine (B178648) in a suitable solvent, often with the aid of an acid catalyst. These solution-based methods have been widely used due to their reliability and procedural simplicity.

The formation of hydrazones is significantly accelerated by the presence of an acid catalyst. The reaction mechanism proceeds through a two-step process: nucleophilic addition followed by dehydration.

The general mechanism involves the initial protonation of the carbonyl oxygen of 2-Hydroxybenzaldehyde by an acid catalyst. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the terminal nitrogen atom of 4-nitrophenylhydrazine (B89600). This attack forms a protonated tetrahedral intermediate known as a carbinolamine.

The subsequent and often rate-determining step is the acid-catalyzed dehydration of this carbinolamine intermediate. The hydroxyl group of the intermediate is protonated to form a good leaving group (water), which is then eliminated to form a C=N double bond, yielding the final hydrazone product after deprotonation.

The pH of the reaction medium is a crucial factor. While the reaction is acid-catalyzed, an excessively low pH can be detrimental. Under highly acidic conditions, the hydrazine nucleophile can be protonated, forming a hydrazinium (B103819) ion. This non-nucleophilic species is unable to attack the carbonyl carbon, thereby inhibiting the reaction. nih.gov Therefore, optimal yields are typically achieved under mildly acidic conditions. A common catalyst used for the synthesis of analogues, such as p-substituted salicylaldehyde (B1680747) phenylhydrazones, is p-toluenesulfonic acid. nih.gov

The choice of solvent plays a pivotal role in classical hydrazone synthesis, influencing reactant solubility, reaction rate, and product yield. Polar protic solvents like ethanol (B145695) and methanol (B129727) are frequently employed as they can effectively dissolve both the aldehyde and hydrazine reactants and help stabilize the charged intermediates formed during the reaction. mdpi.commdpi.comnih.gov

For instance, the synthesis of salicylaldehyde-2,4-dinitrophenylhydrazone, a close analogue of the title compound, is effectively carried out in methanol. researchgate.net The general procedure involves refluxing the reactants in the chosen solvent for a period ranging from one to several hours. nih.govmdpi.com The selection of an appropriate solvent is critical for achieving high yields and purity, as it can affect the equilibrium of the reaction and the ease of product crystallization upon cooling. The optimization of solvent and reaction conditions is a key aspect of developing an efficient synthetic protocol.

| Solvent | Typical Polarity | General Role and Observations | Typical Reaction Conditions |

|---|---|---|---|

| Ethanol/Methanol | Polar Protic | Good solubility for both reactants. Facilitates proton transfer and stabilizes intermediates. Commonly used for high yields. nih.gov | Reflux, 1-5 hours |

| Toluene | Nonpolar | Used with acid catalysts like p-toluenesulfonic acid. Allows for azeotropic removal of water, driving the reaction equilibrium towards product formation. nih.gov | Reflux with Dean-Stark apparatus, 2-6 hours |

| Acetic Acid | Polar Protic | Can act as both a solvent and a catalyst. Useful for less reactive carbonyls or hydrazines. | Heated (e.g., 60-80 °C), 1-3 hours |

| Dimethylformamide (DMF) | Polar Aprotic | High boiling point allows for reactions at elevated temperatures. Good solvating power for a wide range of substrates. | Heated (e.g., >100 °C), 1-4 hours |

Green Chemistry Approaches in Hydrazone Synthesis

In response to the growing need for environmentally sustainable chemical processes, green chemistry principles have been applied to hydrazone synthesis. These methods aim to reduce or eliminate the use of hazardous solvents, minimize waste, and improve energy efficiency.

A significant advancement in green synthesis is the development of solvent-free reaction conditions. Mechanochemistry, which involves inducing reactions in the solid state by grinding or milling, has emerged as a powerful technique for hydrazone synthesis. nih.govrsc.org This method often proceeds rapidly at room temperature without the need for any solvent or catalyst. discoveryjournals.org

In a typical mechanochemical procedure for synthesizing p-nitrophenyl hydrazone analogues, equimolar amounts of the 4-nitrophenylhydrazine and a corresponding aromatic aldehyde are ground together in a mortar and pestle or a ball mill. nih.govdiscoveryjournals.org The mechanical force provides the energy to initiate the reaction, which can be complete in a matter of minutes. discoveryjournals.org This approach is not only environmentally friendly but also operationally simple, often yielding pure products that require minimal workup. discoveryjournals.org

| Aldehyde Reactant | Reaction Time (minutes) | Yield (%) |

|---|---|---|

| 2,4-Dichlorobenzaldehyde | 2-5 | 57.28 |

| 3,4,5-Trimethoxybenzaldehyde | 2-5 | 30.51 |

| 3,5-Dichlorobenzaldehyde | 2-5 | 32.69 |

Green synthetic methods are evaluated based on their efficiency and atom economy. Atom economy is a measure of how many atoms from the reactants are incorporated into the final desired product. The condensation reaction to form 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone is inherently efficient in this regard.

The reaction is: C₇H₆O₂ (2-Hydroxybenzaldehyde) + C₆H₇N₃O₂ (4-nitrophenylhydrazine) → C₁₃H₁₁N₃O₃ (Product) + H₂O

Exploration of Novel Synthetic Routes and Reaction Conditions

Research into hydrazone synthesis continues to evolve, with the exploration of novel methods that offer improved reaction rates, yields, and scalability. One such area is the use of microwave irradiation, which can significantly shorten reaction times compared to conventional heating by promoting rapid and uniform heating of the reaction mixture. nih.govmdpi.com

Another innovative approach is the use of twin-screw extrusion (TSE) for the continuous, solvent-free synthesis of hydrazone-based active pharmaceutical ingredients. qub.ac.uk This scalable mechanochemical technique combines heat and mechanical energy to promote the reaction between solid reactants as they are conveyed through the extruder. This method offers excellent process control and has the potential for large-scale industrial production, representing a significant step forward in the efficient and sustainable manufacturing of hydrazones. qub.ac.uk Furthermore, the development of new catalytic systems, such as bifunctional catalysts that facilitate proton transfer, continues to be an active area of research aimed at accelerating hydrazone formation under mild conditions.

Regioselectivity and Stereoselectivity in Hydrazone Formation

The formation of this compound from 2-hydroxybenzaldehyde and (4-nitrophenyl)hydrazine is a condensation reaction that, like other hydrazone syntheses, involves considerations of both regioselectivity and stereoselectivity.

Regioselectivity

In the reaction between an aldehyde and a substituted hydrazine, regioselectivity refers to which nucleophilic nitrogen atom of the hydrazine attacks the electrophilic carbonyl carbon. In the case of 4-nitrophenylhydrazine, the terminal (-NH2) nitrogen is significantly more nucleophilic than the nitrogen atom directly attached to the nitrophenyl ring. This is due to the electron-withdrawing nature of the aromatic ring, which reduces the electron density on the adjacent nitrogen. Consequently, the reaction proceeds with high regioselectivity, where the terminal amino group of the hydrazine acts as the nucleophile, attacking the aldehyde's carbonyl carbon. This leads to a predictable C-N bond formation, resulting in the hydrazone structure without the formation of regioisomers.

Stereoselectivity

The primary stereochemical consideration in the formation of this compound is the geometry around the carbon-nitrogen double bond (C=N), which can result in the formation of E and Z stereoisomers.

The formation of hydrazones is often stereoselective, with the (E)-isomer typically being the thermodynamically more stable and, therefore, the major product. researchgate.net This preference is attributed to reduced steric hindrance between the substituents on the carbon and nitrogen atoms of the imine bond. For aldehyde-derived hydrazones, including analogues like 2,4-dinitrophenylhydrazones, the product is primarily the (E)-isomer when synthesized in acid-free solutions. researchgate.net The IUPAC name for the closely related 2-Hydroxybenzaldehyde 2,4-dinitrophenylhydrazone is systematically defined as 2-[(E)-[(2,4-dinitrophenyl)hydrazinylidene]methyl]phenol, indicating the prevalence and stability of the E configuration. nih.gov Similarly, solvent-free synthesis methods for other p-nitrophenyl hydrazones have also been reported to yield the (E)-isomer. discoveryjournals.org

However, the initial product can undergo isomerization to an equilibrium mixture of (E) and (Z) isomers under certain conditions, such as upon exposure to acid or UV irradiation. nih.gov This isomerization is a critical factor in the analysis and characterization of these compounds. For structurally related aroylhydrazones, the solvent can also influence the isomeric ratio; (E)-isomers tend to prevail in non-aqueous media, whereas water can shift the equilibrium toward the (Z)-isomer. researchgate.net

Research on acetaldehyde- and propanal-2,4-dinitrophenylhydrazones, which are structurally analogous, provides insight into the dynamics of this equilibrium. In the presence of phosphoric acid, an equilibrium is established between the two isomers. nih.gov

| Aldehyde Precursor | Condition | Equilibrium Z/E Ratio |

| Acetaldehyde | 0.02-0.2% Phosphoric Acid | 0.32 |

| Propanal | 0.02-0.2% Phosphoric Acid | 0.14 |

| Acetaldehyde | UV Irradiation (364 nm) | 0.55 |

| Propanal | UV Irradiation (364 nm) | 0.33 |

| Data sourced from studies on analogous 2,4-dinitrophenylhydrazones. nih.gov |

The mechanism for acid-catalyzed isomerization involves protonation of the imine nitrogen, which facilitates rotation around the C-N single bond in the protonated intermediate, followed by deprotonation to yield the isomeric hydrazone. The general mechanism for hydrazone formation proceeds via nucleophilic addition of the hydrazine to the carbonyl group to form a carbinolamine intermediate, which then dehydrates to form the final C=N double bond. chemtube3d.comnih.gov

Advanced Structural Elucidation and Conformational Analysis of 2 Hydroxybenzaldehyde 4 Nitrophenyl Hydrazone

Spectroscopic Characterization for Molecular Structure Confirmation

Spectroscopic analysis is fundamental to confirming the molecular integrity and elucidating the electronic and vibrational characteristics of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone.

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The FTIR spectrum of this compound displays characteristic absorption bands that confirm the presence of its key structural features.

The vibrational assignments are based on established group frequency regions and data from related compounds. The presence of the hydroxyl (-OH) group is typically confirmed by a broad absorption band in the high-frequency region. The N-H stretching vibration of the hydrazone linkage is also a key diagnostic peak. The aromatic C-H stretching vibrations appear at wavenumbers just above 3000 cm⁻¹.

A strong absorption corresponding to the azomethine (C=N) stretching vibration confirms the formation of the hydrazone. The nitro (NO₂) group exhibits two characteristic stretching vibrations: an asymmetric stretch at a higher wavenumber and a symmetric stretch at a lower wavenumber. The integrity of the aromatic rings is confirmed by C=C stretching vibrations within the 1600-1450 cm⁻¹ region.

Table 1: Key FTIR Vibrational Frequencies for this compound and their Assignments

| Vibrational Mode | Functional Group | Typical Wavenumber (cm⁻¹) |

| O-H Stretch | Phenolic -OH | 3200-3600 (broad) |

| N-H Stretch | Hydrazone (-NH-) | 3250-3350 |

| Aromatic C-H Stretch | Ar-H | 3000-3100 |

| C=N Stretch | Azomethine | 1605-1625 |

| Aromatic C=C Stretch | Ar C=C | 1450-1600 |

| Asymmetric NO₂ Stretch | Nitro (-NO₂) | 1500-1550 |

| Symmetric NO₂ Stretch | Nitro (-NO₂) | 1330-1370 |

| C-N Stretch | 1250-1350 | |

| C-O Stretch | Phenolic C-O | 1150-1250 |

Note: The exact positions of the peaks can be influenced by factors such as intra- and intermolecular hydrogen bonding.

NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound shows distinct signals for each type of proton. The hydroxyl (-OH) and amine (-NH) protons typically appear as singlets at the downfield end of the spectrum, with their chemical shifts being sensitive to solvent and concentration due to hydrogen bonding. The azomethine proton (-CH=N) also gives a characteristic singlet. The aromatic protons on the two different benzene (B151609) rings appear as multiplets in the aromatic region (typically 6.5-8.5 ppm). The protons on the 4-nitrophenyl ring often show a distinct AA'BB' splitting pattern.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on all the unique carbon atoms in the molecule. The azomethine carbon atom gives a signal in the 140-160 ppm range. The carbon atoms of the aromatic rings resonate in the 110-160 ppm region. The carbon atom attached to the hydroxyl group (C-OH) and the carbon attached to the nitro group (C-NO₂) can be identified based on their characteristic chemical shifts.

Table 2: Representative ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Chemical Shift (δ, ppm) |

| ¹H | Phenolic -OH | ~10.5-11.5 (s, 1H) |

| ¹H | Hydrazone -NH | ~11.0-12.0 (s, 1H) |

| ¹H | Azomethine -CH=N | ~8.0-8.5 (s, 1H) |

| ¹H | Aromatic Ar-H | ~6.8-8.3 (m) |

| ¹³C | Azomethine C=N | ~140-150 |

| ¹³C | Aromatic C-OH | ~155-160 |

| ¹³C | Aromatic C-NO₂ | ~145-150 |

| ¹³C | Aromatic Carbons | ~115-140 |

Note: s = singlet, m = multiplet. Chemical shifts are approximate and can vary depending on the solvent and experimental conditions.

UV-Vis spectroscopy probes the electronic transitions within a molecule. The spectrum of this compound is characterized by strong absorption bands in the ultraviolet and visible regions, arising from π → π* and n → π* electronic transitions within the conjugated system. researchgate.net

The extensive conjugation pathway, which includes the two aromatic rings, the azomethine group, and the nitro group, leads to intense π → π* transitions at lower energies (longer wavelengths). The presence of lone pairs on the nitrogen and oxygen atoms also allows for n → π* transitions, which are typically of lower intensity. The position of the absorption maxima can be influenced by the solvent polarity. The extended chromophore system is responsible for the characteristic color of the compound.

Table 3: Typical Electronic Transitions for this compound

| Transition | Chromophore | Approximate λmax (nm) |

| π → π | Aromatic rings, C=N, NO₂ | 350-400 |

| n → π | C=N, NO₂, -OH | 250-300 |

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elucidate the structure of a compound by analyzing the mass-to-charge ratio of its ions. The mass spectrum of this compound would show a molecular ion peak [M]⁺ corresponding to its molecular weight (257.25 g/mol ).

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for this molecule would likely involve the cleavage of the N-N bond, the C-N bond, and the loss of the nitro group. The stability of the resulting fragment ions, particularly those involving aromatic rings, dictates the major peaks observed in the spectrum.

Table 4: Plausible Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion |

| 257 | [C₁₃H₁₁N₃O₃]⁺ (Molecular Ion) |

| 240 | [M - OH]⁺ |

| 211 | [M - NO₂]⁺ |

| 135 | [HOC₆H₄CH=N]⁺ |

| 122 | [O₂NC₆H₄NH]⁺ |

| 121 | [HOC₆H₄C≡N]⁺ |

| 77 | [C₆H₅]⁺ |

Single Crystal X-ray Diffraction (SCXRD) for Solid-State Structure and Intermolecular Interactions

The crystal structure of salicylaldehyde-2,4-dinitrophenylhydrazone was determined to be monoclinic with the space group P2₁/c. znaturforsch.com It is highly probable that this compound would crystallize in a similar system, although the exact unit cell parameters might differ due to the presence of one less nitro group.

The unit cell parameters for the dinitro analogue provide a reasonable estimate for the dimensions of the repeating unit in the crystal lattice of the title compound. These parameters are crucial for understanding the packing of the molecules in the solid state.

Table 5: Crystallographic Data for the Analogous Salicylaldehyde-2,4-dinitrophenylhydrazone znaturforsch.com

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 13.820(3) |

| b (Å) | 4.3515(9) |

| c (Å) | 25.159(7) |

| β (°) | 123.01(2) |

| V (ų) | 1269.8(6) |

| Z | 4 |

These data are for a closely related compound and serve as an illustrative example.

Elucidation of Molecular Conformation and Tautomeric Forms in the Crystal Lattice

A definitive analysis of the molecular conformation and the specific tautomeric form adopted by this compound in its crystal lattice requires experimental structural data, which is currently unavailable.

Analysis of Intramolecular and Intermolecular Hydrogen Bonding Networks

While it is highly probable that this compound forms both intramolecular O-H···N and intermolecular N-H···O hydrogen bonds, a quantitative analysis, including a table of donor-acceptor distances and angles, is not possible without the crystal structure data.

Investigation of π-π Stacking Interactions and Aromatic Ring Orientations

An investigation into the specific π-π stacking interactions, including the orientation of the aromatic rings and the distances between their centroids, cannot be conducted without the experimentally determined crystal packing information.

Supramolecular Chemistry and Crystal Engineering of 2 Hydroxybenzaldehyde 4 Nitrophenyl Hydrazone Systems

Role of Specific Intermolecular Interactions in Crystal Packing

In the closely related compound, salicylaldehyde-2,4-dinitrophenylhydrazone, the molecular packing is characterized by a distinct zigzag or herring-bone pattern. researchgate.net This arrangement is a consequence of the interplay between different non-covalent forces. The planarity of the hydrazone skeleton, often stabilized by intramolecular hydrogen bonds, facilitates efficient packing.

Studies on various dinitrophenylhydrazone derivatives reveal the prevalence of weak intermolecular C—H···O and π–π stacking interactions which contribute significantly to the stability of the crystal structure. For instance, in some derivatives, symmetry-related molecules are linked into chains via C—H···O hydrogen bonds. The nitro groups, being strong electron-withdrawing moieties, can also participate in intermolecular interactions, further influencing the crystal packing.

Polymorphism and Pseudopolymorphism Studies in Hydrazone Derivatives

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a critical phenomenon in crystal engineering as different polymorphs can exhibit distinct physical and chemical properties. Hydrazone derivatives are known to exhibit polymorphism, which can be influenced by factors such as solvent and crystallization conditions.

Solvent molecules can play a crucial role in directing the crystallization process, sometimes leading to the formation of different polymorphs or pseudopolymorphs (solvates). For example, a dinitrophenylhydrazone derivative has been reported to crystallize in two different forms: a triclinic Pī space group and a monoclinic P21/n space group. Both of these forms are solvates, indicating that the solvent molecules are incorporated into the crystal lattice and are integral to the observed crystal structure. The principal difference between these two pseudopolymorphs lies in the relative orientation of the molecules within the crystal. In the monoclinic form, the two constituent molecules are nearly coplanar, whereas in the triclinic form, they are almost perpendicular to each other. This demonstrates the profound impact that solvent interactions can have on the supramolecular assembly.

The arrangement of molecules within a crystal lattice is paramount for certain functional properties, particularly for second-order nonlinear optical (NLO) materials. For a material to exhibit NLO activity, it must crystallize in a non-centrosymmetric space group. Hydrazone derivatives are an attractive class of compounds for NLO applications due to their large molecular hyperpolarizabilities and a notable tendency to form non-centrosymmetric crystal systems.

The design of hydrazone-based NLO materials often focuses on creating molecules with a significant difference between their ground and excited state dipole moments, which can be achieved by incorporating electron-donating and electron-withdrawing groups. The subsequent control over the crystal packing to ensure a non-centrosymmetric arrangement is a key challenge in crystal engineering. The use of specific intermolecular interactions, such as hydrogen bonding, can be a powerful tool to guide the molecules into a desired non-centrosymmetric assembly.

Design and Synthesis of Cocrystals and Multicomponent Systems

Cocrystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials without altering the chemical structure of the constituent molecules. The design of cocrystals relies on the predictable formation of intermolecular interactions, particularly hydrogen bonds, between two or more different molecular components.

While specific studies on cocrystals of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone are not extensively reported, the principles of cocrystal design can be illustrated through studies on related systems. For instance, cocrystals have been successfully synthesized using isomers of hydroxybenzaldehyde with acridine. In these systems, the primary interaction guiding the formation of the cocrystal is the O—H···N hydrogen bond between the hydroxyl group of the hydroxybenzaldehyde and the nitrogen atom of the acridine.

The resulting crystal structures are further stabilized by a network of weaker C—H···O hydrogen bonds and C—H···π and π–π interactions. The choice of solvent and the specific isomer of hydroxybenzaldehyde can lead to different crystal packing arrangements and, consequently, different physical properties such as melting point. These studies highlight the potential of the hydroxybenzaldehyde moiety as a versatile building block for the construction of novel multicomponent crystalline materials.

Hydrogen Bond-Directed Assembly in Solid State

Hydrogen bonding is arguably the most important and widely exploited tool in crystal engineering for directing the assembly of molecules in the solid state. In this compound and related compounds, both intramolecular and intermolecular hydrogen bonds play a pivotal role in defining the molecular conformation and the supramolecular architecture.

Intramolecular hydrogen bonds are a common feature in hydrazones derived from 2-hydroxybenzaldehyde. An N—H···O hydrogen bond often forms between the hydrazone N-H group and the ortho-hydroxyl group, creating a stable six-membered ring motif, often denoted as an S(6) ring. This intramolecular interaction contributes to the planarity of the molecule, which in turn influences its packing in the crystal lattice.

Intermolecular hydrogen bonds are the primary drivers for the formation of extended supramolecular structures. In various hydrazone derivatives, molecules are observed to self-assemble into one-, two-, or even three-dimensional networks through a variety of hydrogen bonding patterns. For example, N—H···O and C—H···O hydrogen bonds can link molecules into chains or sheets. The nitro groups can also act as hydrogen bond acceptors, participating in N—H···O and C—H···O interactions. The directionality and strength of these hydrogen bonds provide a high degree of control over the resulting solid-state structure.

The table below summarizes some of the key crystallographic and interaction data for a closely related compound, salicylaldehyde-2,4-dinitrophenylhydrazone, which illustrates the principles discussed.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 13.820(3) |

| b (Å) | 4.3515(9) |

| c (Å) | 25.159(7) |

| β (°) | 123.01(2) |

| Z | 4 |

| Packing Motif | Zigzag or herring-bone |

| Intermolecular Interactions | |

| Hydrogen Bonding | C-H···O |

| π-π stacking |

Data for salicylaldehyde-2,4-dinitrophenylhydrazone. researchgate.net

Computational and Theoretical Investigations of 2 Hydroxybenzaldehyde 4 Nitrophenyl Hydrazone

Quantum Chemical Calculations (Density Functional Theory - DFT)

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, such as molecules. It is widely employed to predict a variety of properties of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone and related compounds with a high degree of accuracy. Calculations are typically performed using specific functionals, such as B3LYP (Becke's three-parameter Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals.

Theoretical studies on similar hydrazone structures show that the molecule is nearly planar, a feature facilitated by intramolecular hydrogen bonds, such as one between the phenolic hydroxyl group (O-H) and the azomethine nitrogen (-N=). researchgate.net This planarity is crucial for the delocalization of π-electrons across the molecule, which significantly influences its electronic properties. DFT calculations can precisely quantify these structural parameters.

Table 1: Representative Theoretical Geometric Parameters for a Hydrazone Skeleton This table presents typical bond length and angle values for hydrazone derivatives as determined by DFT calculations. Actual values for the title compound may vary.

| Parameter | Bond | Typical Calculated Value |

| Bond Length | C=N | ~1.29 Å |

| N-N | ~1.36 Å | |

| N-H | ~1.02 Å | |

| C-O (phenolic) | ~1.35 Å | |

| Bond Angle | C-N-N | ~117° |

| C=N-N | ~120° | |

| Dihedral Angle | C-C-C=N | ~180° (trans) |

DFT calculations are a powerful tool for predicting and interpreting various types of spectra.

Infrared (IR) Spectroscopy: Theoretical vibrational frequency calculations can predict the IR spectrum. By analyzing the vibrational modes, specific peaks can be assigned to the stretching and bending of particular bonds (e.g., O-H, N-H, C=N, N-O). Calculated frequencies are often scaled by a factor (e.g., 0.967) to correct for anharmonicity and other systematic errors, leading to excellent agreement with experimental data. uni.lu

UV-Visible (UV-Vis) Spectroscopy: The electronic absorption spectrum is predicted using Time-Dependent DFT (TD-DFT). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results provide the maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. These transitions often correspond to π → π* and n → π* electronic transitions within the conjugated system.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used within DFT to calculate the NMR chemical shifts (δ) for ¹H and ¹³C atoms. uni.luresearchgate.net These theoretical predictions are highly valuable for assigning the signals in experimental NMR spectra to specific nuclei within the molecule.

Table 2: Illustrative Predicted Spectroscopic Data for a Hydrazone Derivative Based on typical values from DFT calculations for similar structures.

| Spectroscopy | Parameter | Predicted Value | Assignment |

| IR | Vibrational Frequency (cm⁻¹) | ~3450 | O-H stretch |

| ~3350 | N-H stretch | ||

| ~1615 | C=N stretch | ||

| ~1510, ~1340 | NO₂ asymmetric/symmetric stretch | ||

| UV-Vis | λmax (nm) | ~350-390 | π → π* transition |

| ¹³C NMR | Chemical Shift (ppm) | ~165 | C=N carbon |

| ¹H NMR | Chemical Shift (ppm) | ~11.0-13.0 | O-H proton (H-bonded) |

| ~8.5 | CH =N proton |

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are known as the frontier molecular orbitals. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO's energy relates to its ability to accept electrons. The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. nih.govsigmaaldrich.com

A small energy gap suggests that the molecule is more reactive, more polarizable, and requires less energy to be excited. mdpi.com This is often associated with enhanced nonlinear optical properties. In molecules like this compound, the HOMO is typically localized on the electron-rich hydroxy-substituted phenyl ring, while the LUMO is concentrated on the electron-deficient nitrophenyl ring. This spatial separation indicates the potential for intramolecular charge transfer upon electronic excitation. nih.gov

Table 3: Representative Frontier Orbital Energies and Energy Gap Calculated using DFT (B3LYP method) for analogous compounds.

| Parameter | Energy (eV) |

| E(HOMO) | -6.5 to -6.0 eV |

| E(LUMO) | -2.7 to -2.2 eV |

| Energy Gap (ΔE) | 3.8 to 4.0 eV |

Upon excitation with light, an electron can be promoted from the HOMO to the LUMO, leading to a more pronounced charge separation in the excited state. This results in a substantial increase in the dipole moment in the excited state compared to the ground state. researchgate.netthaiscience.info This change in dipole moment is a key characteristic of molecules with significant ICT character.

Molecular Dynamics Simulations for Conformational Landscapes and Solvation Effects

While DFT calculations are excellent for static, minimum-energy structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing for the exploration of conformational landscapes and the explicit effects of the surrounding environment, such as a solvent. nih.govscielo.br

For this compound, MD simulations can be used to:

Explore Conformational Isomers: Investigate the stability and interconversion between different geometric isomers, such as the E and Z configurations around the C=N double bond. nih.govresearchgate.net

Analyze Solvation: Simulate the molecule in a box of explicit solvent molecules (e.g., water, ethanol) to understand how solvent interactions influence its conformation and stability. This provides a more realistic model than gas-phase or implicit solvent calculations. scielo.br

Determine Structural Flexibility: Assess the flexibility of the molecule by monitoring fluctuations in bond lengths, angles, and dihedral angles over the simulation time. The root-mean-square deviation (RMSD) of the atomic positions can be calculated to evaluate the stability of the molecular structure during the simulation. nih.gov

These simulations typically employ force fields like CHARMM (Chemistry at Harvard Macromolecular Mechanics) to define the potential energy of the system. scielo.br

Theoretical Prediction of Nonlinear Optical Properties (Hyperpolarizability)

Molecules with a large difference in ground- and excited-state dipole moments, a characteristic of ICT compounds, often exhibit significant nonlinear optical (NLO) properties. These properties are relevant for applications in optoelectronics and photonics. The key parameter for second-order NLO activity is the first hyperpolarizability (β).

DFT calculations can reliably predict the components of the hyperpolarizability tensor. A large calculated value of the total first hyperpolarizability (β_tot_) indicates that the material may have strong NLO activity. For molecules like this compound, the combination of a π-conjugated bridge connecting strong donor and acceptor groups is a classic design strategy for high-β NLO materials. Computational studies on similar structures have shown that they are promising candidates for NLO applications.

Table 4: Example of Calculated NLO Properties for a Donor-Acceptor Molecule Values are illustrative and depend heavily on the specific molecule and computational method.

| Property | Symbol | Typical Calculated Value |

| Dipole Moment | μ | ~4-7 Debye |

| Average Polarizability | α | ~25-35 x 10⁻²⁴ esu |

| First Hyperpolarizability | β | > 5 x 10⁻³⁰ esu |

Chemical Reactivity Descriptors (e.g., Chemical Potential, Hardness, Electronegativity)

The chemical reactivity of a molecule can be effectively understood by analyzing its global reactivity descriptors, which are derived from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). These frontier orbitals play a crucial role in chemical reactions, with the HOMO representing the ability to donate electrons and the LUMO representing the ability to accept electrons.

For instance, a computational study on a related compound, (Z)-1-(2-(4-nitrophenyl) hydrazineylidene)naphthalen-2(1H)-one, calculated the HOMO energy to be –6.011 eV and the LUMO energy to be –3.422 eV. These values are then used to calculate the chemical reactivity descriptors.

Key Chemical Reactivity Descriptors:

Electronegativity (χ): This parameter measures the tendency of a molecule to attract electrons. It is calculated as the negative of the chemical potential. A higher electronegativity value indicates a greater ability to attract electrons.

Chemical Potential (μ): This descriptor represents the escaping tendency of electrons from an equilibrium system. It is calculated from the energies of the HOMO and LUMO.

Chemical Hardness (η): Hardness is a measure of the resistance of a molecule to a change in its electron distribution or charge transfer. It is determined by the energy gap between the HOMO and LUMO. A larger HOMO-LUMO gap corresponds to greater hardness and, consequently, higher stability and lower reactivity.

Chemical Softness (S): Softness is the reciprocal of hardness and indicates the ease of a molecule undergoing a change in its electron distribution.

The following table illustrates the formulas used to calculate these descriptors from the HOMO and LUMO energies:

| Descriptor | Formula |

| Ionization Potential (I) | I ≈ -EHOMO |

| Electron Affinity (A) | A ≈ -ELUMO |

| Electronegativity (χ) | χ = (I + A) / 2 |

| Chemical Potential (μ) | μ = -(I + A) / 2 = -χ |

| Chemical Hardness (η) | η = (I - A) / 2 |

| Chemical Softness (S) | S = 1 / η |

By applying these formulas to the HOMO and LUMO energy values obtained from DFT calculations for this compound, a quantitative understanding of its reactivity can be achieved. The presence of the electron-withdrawing nitro group and the electron-donating hydroxyl group on the phenyl rings is expected to significantly influence the energies of the frontier orbitals and, consequently, the calculated reactivity descriptors. This would reveal the molecule's propensity to participate in chemical reactions, highlighting its electrophilic and nucleophilic nature.

Coordination Chemistry and Metal Complexation of 2 Hydroxybenzaldehyde 4 Nitrophenyl Hydrazone As a Ligand

Synthesis and Isolation of Metal Complexes

The synthesis of metal complexes with 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone typically involves the reaction of the hydrazone ligand with a corresponding metal salt in a suitable solvent. chemistryjournal.netamazonaws.com The solid complexes are generally stable at room temperature and can be isolated from the reaction mixture by filtration, followed by washing with the solvent and drying. amazonaws.com

This compound readily forms complexes with a variety of first-row transition metal ions. The synthesis is generally achieved through the condensation of salicylaldehyde (B1680747) and a substituted hydrazine (B178648), followed by complexation with the desired metal ion. fudutsinma.edu.ng The general procedure involves refluxing an alcoholic solution of the ligand with an alcoholic solution of the respective metal salt, such as Co(II) or Mn(II) chlorides or acetates. amazonaws.comfudutsinma.edu.ngresearchgate.net This method has been successfully applied to synthesize complexes of Co(II), Ni(II), Cu(II), and Zn(II). jptcp.comresearchgate.net The isolated complexes are often colored solids, with colors varying depending on the central metal ion. For instance, a Co(II) complex of a similar salicylaldehyde-derived hydrazone was reported to be orange, while the Mn(II) complex was deep orange. fudutsinma.edu.ng

The formation and final structure of the metal complexes are significantly influenced by the reaction stoichiometry and conditions such as temperature, pH, and solvent. The molar ratio of the metal to the ligand is a critical factor that dictates the composition of the resulting complex. Commonly observed stoichiometries for hydrazone complexes are 1:1 and 1:2 (Metal:Ligand). researchgate.netnih.gov For instance, a 1:2 molar ratio is often employed by reacting a 0.01M solution of the metal salt with a 0.02M solution of the ligand. amazonaws.comresearchgate.net

Reaction conditions play a pivotal role in the synthesis. The reactions are often carried out under reflux for several hours to ensure completion. amazonaws.com The pH of the medium is also crucial, as the coordination of the phenolic hydroxyl group often requires its deprotonation. This can be achieved by adding a few drops of a base, such as triethylamine, to the reaction mixture. researchgate.netresearchgate.net The choice of solvent, typically ethanol (B145695) or methanol (B129727), is important for dissolving the reactants and precipitating the resulting complex. chemistryjournal.netamazonaws.com

Table 1: Synthesis Parameters for Transition Metal Complexes with Hydrazone Ligands

| Metal Ion | Ligand Type | Molar Ratio (M:L) | Solvent | Conditions | Reference |

|---|---|---|---|---|---|

| Co(II), Ni(II), Cu(II) | Salicylaldehyde phenyl hydrazine | 1:2 | Alcohol | Reflux at 60-70°C | amazonaws.com |

| Mn(II), Co(II), Ni(II) | Pyrazine-2-carbohydrazide derivative | 1:1 | Not specified | Not specified | nih.gov |

| Co(II), Mn(II) | Salicylaldehyde 2,4-dinitrophenyl hydrazine | Not specified | Not specified | Reflux condensation | fudutsinma.edu.ng |

| Various | p-Hydroxybenzaldehyde derivative | 1:2 | Ethanol | Addition of triethylamine | researchgate.net |

Coordination Modes and Chelation Behavior of Hydrazone Ligands

Hydrazone ligands are known for their versatile coordination behavior, acting as polydentate ligands that form stable chelate rings with metal ions. chemistryjournal.netresearchgate.net The chelation primarily involves the azomethine nitrogen and oxygen atoms from adjacent functional groups. jptcp.com

Many hydrazone ligands derived from hydroxy-aldehydes and acid hydrazides function as tridentate O,N,O-donor systems. chemistryjournal.netnih.gov In these cases, the metal ion is coordinated through the phenolic oxygen, the azomethine nitrogen, and the enolic oxygen of the hydrazone moiety. jptcp.comnih.gov For this compound, the key donor sites are the phenolic oxygen, the azomethine nitrogen, and the imine nitrogen. The ortho-positioning of the hydroxyl group on the benzaldehyde (B42025) ring is critical for the formation of a stable five or six-membered chelate ring with the metal ion. acs.org

The coordination of this compound to a metal ion is typically accompanied by the deprotonation of the phenolic hydroxyl (-OH) group. jptcp.comresearchgate.net This is a common feature in the complexation of salicylaldehyde-derived Schiff bases. researchgate.net The loss of the proton allows the phenolic oxygen to act as a bridging atom, forming a stable M-O bond. Evidence for this deprotonation is often observed in the infrared (IR) spectra of the complexes, where the characteristic broad band of the O-H stretch, present in the free ligand, disappears upon complexation. jptcp.com

Hydrazones can exist in tautomeric keto and enol forms. dergipark.org.tr In the solid state, the ligand generally exists in the keto form, often stabilized by an intramolecular hydrogen bond between the phenolic hydrogen and the azomethine nitrogen. acs.orgresearchgate.net However, during complexation, the ligand often coordinates to the metal ion in its deprotonated enol form. This enolization facilitates the tridentate chelation, involving the phenolic oxygen, azomethine nitrogen, and the enolic oxygen. researchgate.netresearchgate.net

Structural Analysis of Metal Complexes

The structures of the metal complexes of this compound are elucidated using a combination of spectroscopic and analytical techniques. These methods provide detailed information about the ligand's coordination mode, the stoichiometry of the complex, and the geometry around the central metal ion.

Commonly used techniques include:

Elemental Analysis and Molar Conductance: Elemental analysis helps to confirm the proposed stoichiometry (metal-to-ligand ratio) of the complexes. chemistryjournal.net Molar conductivity measurements in solvents like DMF or DMSO are used to determine whether the complexes are electrolytic or non-electrolytic in nature. chemistryjournal.netnih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is a powerful tool for identifying the donor sites of the ligand. The coordination of the azomethine nitrogen is confirmed by a shift in the ν(C=N) stretching frequency. The disappearance of the ν(O-H) band indicates the deprotonation and coordination of the phenolic oxygen. jptcp.com Furthermore, the appearance of new, non-ligand bands in the far-IR region can be assigned to ν(M-O) and ν(M-N) vibrations, providing direct evidence of complex formation. jptcp.comnih.gov

UV-Visible Spectroscopy and Magnetic Susceptibility: Electronic spectra provide insights into the geometry of the complexes. The position of d-d transition bands can help distinguish between octahedral, tetrahedral, or square-planar geometries. chemistryjournal.netnih.gov Magnetic susceptibility measurements are also used to determine the geometry and the oxidation state of the central metal ion. chemistryjournal.netfudutsinma.edu.ng

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra of the diamagnetic complexes can confirm the coordination of the ligand. The disappearance of the phenolic -OH proton signal upon complexation is another indicator of its deprotonation and involvement in bonding. researchgate.net

Mass Spectrometry and Thermal Analysis: Mass spectrometry confirms the molecular weight of the synthesized complexes. jptcp.com Thermogravimetric analysis (TGA) is used to study the thermal stability of the complexes and to determine the presence of coordinated or lattice water molecules. chemistryjournal.netresearchgate.net

Table 2: Key Spectroscopic and Physical Data for Characterization of Hydrazone Metal Complexes

| Analysis Technique | Information Obtained | Typical Observations for Hydrazone Complexes | Reference |

|---|---|---|---|

| Elemental Analysis | Stoichiometry (M:L ratio) | Confirms formulas like [MLCl(H₂O)₂] or [M(L-H)₂] | researchgate.netnih.gov |

| Molar Conductance | Electrolytic nature | Low values indicate non-electrolytic complexes | chemistryjournal.netnih.gov |

| IR Spectroscopy | Coordination sites | Shift in ν(C=N), disappearance of ν(O-H), appearance of ν(M-O) & ν(M-N) | jptcp.comnih.gov |

| UV-Vis Spectroscopy | Geometry of the complex | d-d transitions and charge transfer bands indicate geometry (e.g., octahedral) | nih.gov |

| Magnetic Moment | Geometry, spin state | Values correspond to specific geometries (e.g., ~5.1 B.M. for octahedral Co(II)) | nih.gov |

| ¹H NMR | Ligand structure confirmation | Disappearance of labile proton signals (e.g., -OH) upon complexation | researchgate.net |

Determination of Coordination Geometry and Environment around Metal Centers (e.g., tetrahedral, octahedral, distorted geometries)

The geometry of metal complexes formed with hydrazone ligands is dictated by several factors, including the metal ion's nature (size, charge, and electronic configuration), the ligand-to-metal ratio, and the participation of counter-ions or solvent molecules in the coordination sphere. For ligands like this compound, coordination typically occurs through the deprotonated phenolic oxygen and the azomethine nitrogen atom. This forms a stable five or six-membered chelate ring with the metal ion. Depending on whether the ligand acts as a bidentate or tridentate agent, and the stoichiometry of the complex, various geometries can be adopted.

Commonly observed coordination geometries for transition metal complexes with similar hydrazone ligands include:

Tetrahedral: Often seen with d¹⁰ metal ions like Zn(II) or in cases where steric hindrance favors a lower coordination number .

Square-Planar: This geometry is characteristic of d⁸ metal ions such as Ni(II) in a low-spin state and is also common for Cu(II) complexes .

Octahedral: A frequent coordination geometry for many transition metals, including Mn(II), Fe(II), Co(II), and Ni(II), typically in complexes with a 1:2 metal-to-ligand ratio (ML₂) where the ligands act as tridentate agents or where other ligands (like water or anions) complete the coordination sphere primescholars.com. Distorted octahedral geometries are also common, particularly for Cu(II) due to the Jahn-Teller effect.

Other Geometries: Less common geometries such as square-pyramidal and trigonal bipyramidal have also been reported for hydrazone complexes, depending on the specific ligand and metal ion involved researchgate.net.

Studies on the closely related Schiff base derived from salicylaldehyde and 2,4-dinitrophenylhydrazine (B122626) show the formation of complexes with Mn(II), Fe(II), and Co(II) in a 1:2 metal-to-ligand ratio researchgate.netfudutsinma.edu.ngjournalirjpac.com. While the exact geometries were not definitively determined in these studies, octahedral or distorted octahedral environments are commonly proposed for such complexes primescholars.comresearchgate.net. The coordination can involve the phenolic oxygen, azomethine nitrogen, and the nitro group oxygen, allowing for tridentate chelation.

| Metal Ion | Typical Geometry with Hydrazone Ligands | References |

| Cu(II) | Square-Planar, Distorted Octahedral | |

| Ni(II) | Square-Planar (diamagnetic), Octahedral (paramagnetic) | researchgate.net |

| Zn(II) | Tetrahedral | |

| Co(II) | Tetrahedral, Octahedral | researchgate.netresearchgate.net |

| Mn(II) | Octahedral | primescholars.comresearchgate.net |

| Fe(II)/Fe(III) | Octahedral | journalirjpac.com |

Spectroscopic Signatures of Complexation (e.g., shifts in UV-Vis, IR, NMR)

Spectroscopic methods are indispensable for confirming the coordination of a ligand to a metal ion. The electronic and vibrational properties of the this compound ligand are expected to change significantly upon chelation.

Infrared (IR) Spectroscopy

The IR spectrum of the free ligand provides characteristic bands that are monitored for shifts upon complexation.

ν(O-H): The broad band corresponding to the phenolic O-H group (typically around 3200-3400 cm⁻¹) is expected to disappear in the spectra of the complexes, indicating the deprotonation of this group and its coordination to the metal ion jptcp.com.

ν(C=N): The sharp band for the azomethine (C=N) group (around 1600-1620 cm⁻¹) typically shifts to a lower frequency upon coordination, as the electron density from the nitrogen is drawn towards the metal ion, weakening the C=N bond jptcp.comnih.gov.

ν(C-O): The phenolic C-O stretching vibration (around 1280 cm⁻¹) usually shifts to a higher frequency in the complex, which is a further indication of the formation of a metal-phenoxide bond jptcp.com.

New Bands: The formation of coordinate bonds is directly confirmed by the appearance of new, non-ligand bands in the far-IR region of the spectra, corresponding to the metal-oxygen (ν(M-O)) and metal-nitrogen (ν(M-N)) vibrations, typically in the 400-600 cm⁻¹ range jptcp.com.

Electronic (UV-Vis) Spectroscopy

The UV-Vis spectrum of the hydrazone ligand is characterized by absorption bands arising from π→π* and n→π* electronic transitions within the aromatic rings and the azomethine group researchgate.net.

Ligand Bands: Upon complexation, these intra-ligand transition bands may undergo a bathochromic (red shift) or hypsochromic (blue shift) shift, indicating the involvement of the ligand's electronic system in coordination.

d-d Transitions: For transition metal complexes, new, weaker absorption bands often appear in the visible region of the spectrum. These bands are attributed to d-d electronic transitions within the metal ion's d-orbitals. The position and number of these bands are highly dependent on the coordination geometry and the metal ion, providing valuable structural information . For instance, a Cu(II) complex in a square-planar environment shows a characteristic broad band around 625 nm .

| Compound/Complex (Analogue System) | λmax (nm) | Assignment | Reference |

| Schiff Base Ligand | 295, 325, 380 | π→π, n→π | |

| Cu(II) Complex | 298, 330, 420, 625 | Ligand Bands, d-d (²B₁g→²A₁g) | |

| Ni(II) Complex | 296, 328, 415, 512, 684 | Ligand Bands, d-d (¹A₁g→²A₁g, ¹A₁g→¹B₁g) |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is primarily used to characterize the ligand and its complexes with diamagnetic metal ions (e.g., Zn(II)).

-OH and -NH Protons: The signals for the phenolic -OH and hydrazone -NH protons in the free ligand are expected to be absent in the spectra of deprotonated complexes, confirming coordination researchgate.net.

Azomethine Proton: The chemical shift of the azomethine proton (-CH=N) is sensitive to the coordination event and typically shifts downfield upon complexation researchgate.net.

Aromatic Protons: The signals of the aromatic protons may also experience shifts due to the change in the electronic environment upon metal chelation.

Advanced Functional Applications Derived from 2 Hydroxybenzaldehyde 4 Nitrophenyl Hydrazone

Nonlinear Optical (NLO) Applications

Organic molecules with significant charge-transfer characteristics, like 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone, are of great interest for nonlinear optical (NLO) applications. These materials can alter the properties of light, enabling technologies such as frequency conversion and optical switching.

Second Harmonic Generation (SHG) is a nonlinear optical process where two photons with the same frequency are converted into a single photon with twice the frequency (and half the wavelength). For a material to exhibit SHG, it must possess a non-centrosymmetric crystal structure. Hydrazone derivatives are a class of compounds actively studied for these properties. Research into related structures, such as 4-hydroxybenzaldehyde-N-methyl-4-stilbazolium tosylate (HBST), has demonstrated significant SHG efficiency, often compared against standard materials like urea (B33335) or potassium dihydrogen phosphate (B84403) (KDP). nih.gov The efficiency of SHG in these organic crystals is attributed to the molecular alignment within the crystal lattice, which facilitates a strong second-order NLO response. While specific quantitative SHG efficiency data for this compound is not broadly published, studies on analogous dipeptides with nitro-phenylalanine moieties have shown effective NLO coefficients, underscoring the potential of this class of materials. rsc.org

Optical limiting is a phenomenon where the transmittance of a material decreases as the intensity of incident light increases. This property is crucial for protecting sensitive optical sensors and human eyes from high-intensity laser radiation. Materials with strong NLO responses, particularly those with significant two-photon absorption, often exhibit optical limiting behavior. The charge-transfer nature of this compound, facilitated by its donor-π-acceptor structure, suggests its potential for such applications. The delocalized π-electron system can absorb intense laser energy, leading to the desired nonlinear absorption effects that are the basis for optical limiting and all-optical switching devices.

The relationship between a molecule's crystal structure and its NLO response is fundamental. A key requirement for a material to exhibit second-order NLO effects like SHG is that it must crystallize in a non-centrosymmetric space group. researchgate.net A centrosymmetric structure has a point of inversion, meaning that for every atom at coordinates (x, y, z), there is an identical atom at (-x, -y, -z). In such a symmetric arrangement, the bulk second-order nonlinear susceptibility tensor (χ⁽²⁾) becomes zero, and SHG is forbidden.

The cocrystallization technique is a widely used strategy to engineer non-centrosymmetric structures. mdpi.com By combining different molecules through interactions like hydrogen bonds, a unique molecular arrangement can be achieved in the crystal lattice. mdpi.com For hydrazones, intermolecular and intramolecular hydrogen bonds, such as those involving the hydroxyl (O-H) and hydrazone (N-H) groups, play a critical role in dictating the final crystal packing. researchgate.net The presence of these directional interactions can disrupt inversion symmetry and promote the alignment of molecular dipoles, leading to a strong macroscopic NLO response. researchgate.net Studies on related hydrazone derivatives confirm that achieving a non-planar molecular conformation and specific packing arrangements governed by hydrogen bonds is crucial for creating SHG-active materials. nih.gov

| Structural Feature | Influence on NLO Properties | Relevant Example/Concept |

|---|---|---|

| Non-Centrosymmetric Crystal Packing | A fundamental requirement for observing Second Harmonic Generation (SHG). Prevents cancellation of the second-order nonlinear susceptibility. | Crystallization in space groups like P2₁ is often targeted. researchgate.netmdpi.com |

| Intramolecular Charge Transfer (ICT) | The presence of electron donor (e.g., -OH) and acceptor (e.g., -NO₂) groups enhances molecular hyperpolarizability (β), the microscopic origin of the NLO effect. | Donor-π-Acceptor molecular design. |

| Hydrogen Bonding | Directs molecular assembly, helping to enforce a non-centrosymmetric arrangement in the crystal lattice. | O-H···N and N-H···O interactions guide crystal packing. researchgate.net |

Chemosensing and Molecular Recognition

The structural features of this compound, particularly the acidic phenolic hydroxyl proton and the hydrazone N-H proton, make it an effective scaffold for chemosensors. These sites can interact with various analytes, leading to a detectable optical signal, such as a change in color (colorimetric) or fluorescence (fluorometric).

This compound can act as a sensor for basic anions like fluoride (B91410) (F⁻), acetate (B1210297) (AcO⁻), and cyanide (CN⁻). The sensing mechanism is typically based on a deprotonation or strong hydrogen-bonding interaction. The phenolic -OH and hydrazone N-H groups are sufficiently acidic to interact with these anions.

Upon addition of a basic anion, the proton is abstracted from the hydroxyl group, forming a phenoxide species. This deprotonation event significantly alters the electronic properties of the molecule, enhancing the intramolecular charge transfer (ICT) from the electron-rich phenoxide to the electron-deficient nitrophenyl ring. This change in the ICT character modifies the energy gap between the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), resulting in a shift in the absorption spectrum and a distinct, often naked-eye, color change. researchgate.net For instance, the solution might change from colorless or pale yellow to an intense yellow or red. researchgate.net This principle allows for the selective colorimetric detection of these anions. researchgate.netrsc.orgresearchgate.net

| Analyte (Anion) | Sensing Mechanism | Observed Signal | Key Molecular Groups Involved |

|---|---|---|---|

| Fluoride (F⁻) | Hydrogen bonding and/or deprotonation. | Color change (e.g., colorless to yellow/red), fluorescence quenching or enhancement. researchgate.net | -OH, -NH |

| Acetate (AcO⁻) | Hydrogen bonding and/or deprotonation. | Visible color change. researchgate.net | -OH, -NH |

| Cyanide (CN⁻) | Deprotonation of acidic proton. | Colorimetric and/or fluorometric response. rsc.orgresearchgate.net | -OH, -NH |

In addition to anions, hydrazone derivatives are widely employed as ligands for the selective detection of metal ions. The this compound molecule possesses a chelating site composed of the phenolic oxygen and the imine nitrogen atom (-C=N-). This site can coordinate with various metal ions, such as Cu²⁺, Al³⁺, and Cd²⁺. researchgate.netmdpi.com

The binding of a metal ion to the hydrazone ligand restricts the C=N bond's isomerization and forms a more rigid, planar complex. This chelation event modulates the electronic distribution within the molecule, affecting the ICT process and leading to a measurable change in its absorption (colorimetric) or emission (fluorometric) properties. The selectivity of the sensor for a particular metal ion is governed by factors such as the ion's size, charge, and coordination preference, which determine the stability of the resulting metal-ligand complex. For example, a 2-hydroxy-naphthalene hydrazone-based sensor demonstrated a colorimetric response to Cu²⁺ and a fluorometric response to Al³⁺, showcasing the potential for dual-functional sensing. researchgate.net

Design Principles for High Selectivity and Sensitivity

The efficacy of this compound and related hydrazone-based chemosensors in detecting specific analytes is not accidental, but rather the result of deliberate molecular design. High selectivity (the ability to detect a specific analyte in a complex mixture) and sensitivity (the ability to detect very low concentrations of an analyte) are governed by several key principles rooted in the compound's structural and electronic properties.

The fundamental sensing mechanism of hydrazones often involves non-covalent interactions and coordination chemistry. researchgate.net The core structure, containing a C=N imine bond, two nucleophilic nitrogen atoms, and the potential for E/Z isomerization, provides a versatile platform for analyte interaction. researchgate.net The design of these chemosensors frequently combines a fluorophore or an aromatic structure with the hydrazone functional group. researchgate.net

Key design principles include:

Receptor Site Engineering: The selectivity of a hydrazone sensor is primarily determined by the nature of the binding site created for the target analyte. For this compound, the hydroxyl (-OH) group and the hydrazone moiety (-C=N-NH-) form a specific pocket. The size, shape, and electronic nature of this pocket are crucial for recognizing and binding with a target ion or molecule through hydrogen bonding or coordination. The presence of the electron-withdrawing nitro (-NO2) group on the phenyl ring enhances the acidity of the N-H proton, making it more favorable for deprotonation upon anion binding, a common sensing mechanism. nih.gov

Signal Transduction Mechanisms: A binding event must be converted into a measurable signal, which is typically optical (colorimetric or fluorescent). Several photophysical processes are exploited in the design of hydrazone-based sensors:

Photoinduced Electron Transfer (PET): In the unbound state, some sensors are designed to be non-fluorescent or weakly fluorescent due to a PET process where an excited electron is transferred from a donor to an acceptor part of the molecule, quenching the fluorescence. researchgate.net Upon binding with an analyte, this PET process can be inhibited, leading to a significant increase in fluorescence intensity ("turn-on" sensing).

Excited-State Intramolecular Proton Transfer (ESIPT): The presence of a hydroxyl group ortho to the imine bond, as in this compound, is a classic motif for ESIPT. researchgate.net In the excited state, a proton can transfer from the hydroxyl group to the imine nitrogen, leading to a tautomeric form with a distinct fluorescence profile. researchgate.netresearchgate.net Analyte binding can modulate this ESIPT process, causing a detectable shift in the emission wavelength or intensity. researchgate.net

Internal Charge Transfer (ICT): The molecule is designed with electron-donating and electron-accepting groups. The interaction with an analyte can enhance the ICT character, leading to a change in the electronic absorption spectrum, which is observed as a color change (colorimetric sensing). researchgate.net

Structural Rigidity: The flexibility of the sensor molecule can influence its quantum yield. In a flexible, unbound state, the molecule might lose energy through non-radiative pathways (e.g., free rotation around single bonds). Upon binding to an analyte, the molecule's structure can become more rigid, restricting these non-radiative decay pathways and leading to an enhancement of fluorescence emission. researchgate.net

By carefully tuning these electronic and structural factors—such as modifying substituent groups on the aromatic rings to alter electron density, or adjusting the geometry of the binding pocket—researchers can optimize the selectivity and sensitivity of hydrazone-based sensors for specific target analytes. nih.gov

| Design Principle | Key Structural/Electronic Feature | Effect on Sensing |

| Receptor Site Engineering | Hydroxyl (-OH) and hydrazone (-C=N-NH-) groups; electron-withdrawing nitro (-NO2) group. | Creates a specific binding pocket for the analyte; enhances N-H acidity for anion interaction. nih.gov |

| Signal Transduction (PET) | Integrated donor-acceptor moieties. | Analyte binding inhibits PET, causing fluorescence to "turn on". researchgate.net |

| Signal Transduction (ESIPT) | Ortho-hydroxyl group relative to the imine bond. | Analyte interaction modulates the proton transfer process, altering fluorescence emission. researchgate.netresearchgate.net |

| Signal Transduction (ICT) | Electron-donating and electron-accepting groups across the molecule. | Binding enhances charge transfer, resulting in a visible color change. researchgate.net |

| Structural Rigidity | Flexible single bonds in the molecular backbone. | Analyte binding restricts molecular rotation, reducing non-radiative decay and increasing fluorescence. researchgate.net |

Development of Portable Detection Platforms (e.g., Paper-Based Sensors)

The translation of the sensing capabilities of chemosensors like this compound from the laboratory to real-world applications necessitates the development of portable, low-cost, and user-friendly detection platforms. Paper-based analytical devices (PADs) have emerged as a transformative technology perfectly suited for this purpose. rsc.orgnih.gov

PADs leverage the natural properties of paper, such as its porosity and wicking action (capillary flow), to transport liquid samples without the need for external pumps. nih.gov This makes them ideal for point-of-care diagnostics and on-site environmental monitoring, especially in low-resource settings. nih.govnih.gov The development of such platforms involves several key stages:

Fabrication of the Platform: The most common format for paper-based sensors is the lateral flow assay (LFA). nih.gov Hydrophobic barriers are created on the hydrophilic paper substrate to define channels, sample pads, and detection zones. nih.gov Several low-cost fabrication methods are employed:

Wax Printing: A simple and popular method where a solid wax pattern is printed on paper and then melted to create hydrophobic barriers.

Inkjet Printing: Offers high precision for creating complex patterns by depositing hydrophobic inks. rsc.org

Screen Printing: A technique suitable for mass production where a hydrophobic paste is applied through a patterned screen. rsc.org

Immobilization of the Chemosensor: For a PAD to function, the chemosensor must be immobilized within the detection zone. In the case of this compound, which provides a colorimetric or fluorescent response, it would be adsorbed or covalently bonded onto the paper fibers in this zone. When the liquid sample containing the target analyte wicks through the paper and reaches the detection zone, it interacts with the immobilized sensor.

Signal Readout: The primary advantage of using colorimetric sensors on paper is the potential for a "naked-eye" readout. researchgate.net A distinct color change in the detection zone upon interaction with the analyte provides a simple yes/no answer or a semi-quantitative result based on color intensity. For more quantitative analysis, the color change can be captured with a smartphone camera and analyzed using image processing apps. This approach combines a low-cost disposable sensor with a readily available digital reader.

The development of these platforms offers numerous advantages, including disposability, biocompatibility, and the ability to store reagents directly on the paper. nih.gov By integrating a sensitive and selective chemosensor like this compound onto a paper-based platform, it is possible to create affordable and portable devices for rapid testing in environmental monitoring, food safety, and healthcare. rsc.orgnih.gov

| Platform Feature | Description | Advantage for Portability |

| Substrate | Paper (e.g., cellulose, nitrocellulose). | Low-cost, lightweight, flexible, biodegradable, and disposable. nih.gov |

| Fluid Transport | Capillary action (wicking) within the porous paper matrix. | Eliminates the need for external pumps or power sources. nih.gov |

| Fabrication | Methods like wax printing, inkjet printing, or screen printing create microfluidic channels. rsc.org | Enables rapid prototyping and mass production at a low cost. |

| Reagent Integration | The chemosensor is immobilized directly onto the paper in the detection zone. | Simplifies the assay procedure and allows for long-term storage of reagents. nih.gov |

| Readout Method | Colorimetric (visual) or fluorescence-based. | Allows for simple naked-eye detection or analysis with common devices like smartphones. researchgate.net |

Applications in Optoelectronic Devices (Focus on Material Role, Not Device Engineering)

Beyond its role in chemical sensing, the molecular structure of this compound and its analogues endows them with properties suitable for use as active materials in optoelectronic devices. The focus here is on the intrinsic material properties that enable function, rather than the engineering of the devices themselves.

The key to the optoelectronic potential of these organic compounds lies in their conjugated π-electron systems. The alternating single and double bonds that extend across the aromatic rings and the hydrazone bridge allow for the delocalization of electrons. This electronic structure is responsible for the material's ability to absorb and interact with light and to transport electrical charge.

A study on a metal-semiconductor-metal (M-S-M) device using a similar compound, 2-hydroxybenzaldehyde phenylhydrazone, as the active semiconductor layer revealed key optoelectronic behaviors. researchgate.net The material exhibited nonlinear current-voltage characteristics, indicating its semiconducting nature. researchgate.net Crucially, the device showed wavelength-dependent photosensitivity; when illuminated with specific wavelengths of light (e.g., 458 nm, 527 nm, and 943 nm), the electrical current flowing through the material increased. researchgate.net

This photosensitivity is explained by the photogeneration of charge carriers . When a photon of sufficient energy is absorbed by the hydrazone molecule, it excites an electron from a lower energy level (valence band) to a higher one (conduction band), creating an electron-hole pair. researchgate.net These newly generated, mobile charge carriers (electrons and holes) increase the material's conductivity, resulting in a higher current under a fixed voltage. researchgate.net This behavior confirms the role of the organic layer as a photoactive semiconductor.

Furthermore, the presence of donor (hydroxyl) and acceptor (nitro) groups can lead to a significant intramolecular charge transfer character, which is a prerequisite for second-order nonlinear optical (NLO) properties. mdpi.com Materials with strong NLO responses are valuable for applications such as frequency conversion and optical switching. The ability to form non-centrosymmetric crystal structures, often guided by hydrogen bonding, is critical for realizing these second-order NLO effects. mdpi.com The specific molecular arrangement in the solid state, therefore, plays a crucial role in defining the material's optoelectronic functionality. mdpi.com

| Optoelectronic Property | Underlying Material Characteristic | Role of this compound |

| Semiconductivity | Extended conjugated π-electron system. | Allows for the transport of charge carriers (electrons and holes) under an applied electric field. researchgate.net |

| Photosensitivity | Absorption of photons leading to the creation of electron-hole pairs. | Acts as a photoactive material where illumination increases electrical conductivity. researchgate.net |

| Nonlinear Optical (NLO) Activity | Asymmetric charge distribution (intramolecular charge transfer) and non-centrosymmetric crystal packing. | The molecular structure with donor/acceptor groups provides the potential for second-order NLO effects. mdpi.com |

In Vitro Biological Activity and Mechanistic Insights of 2 Hydroxybenzaldehyde 4 Nitrophenyl Hydrazone and Its Analogues

In Vitro Antimicrobial Activity Studies

Hydrazones, characterized by the azomethine group (–NHN=CH–), have been a subject of extensive research due to their diverse biological activities, including antimicrobial effects. The structural features of these molecules, such as the presence of a phenyl ring, hydroxyl groups, and nitro groups, can significantly influence their efficacy against various pathogens.

Antibacterial Efficacy Against Gram-Positive and Gram-Negative Strains (e.g., MRSA)

While specific data on the antibacterial activity of 2-Hydroxybenzaldehyde (4-nitrophenyl)hydrazone is not extensively documented in publicly available literature, studies on analogous salicylaldehyde-derived hydrazones have demonstrated notable antibacterial potential. For instance, certain salicylaldehyde (B1680747) hydrazones have shown minimum inhibitory concentration (MIC) values of 250 μg/mL against Staphylococcus aureus and Escherichia coli. nih.gov Another study on salicylaldehyde salicyloyl hydrazone and its copper(II) complex reported antibacterial activity against both S. aureus (a Gram-positive bacterium) and E. coli (a Gram-negative bacterium), with the complex exhibiting stronger inhibition. tandfonline.com

The introduction of different substituents on the aromatic rings of the hydrazone scaffold has been shown to modulate antibacterial activity. For example, desymmetrisation of robenidine, a bis(benzylidene)hydrazine-1-carboximidhydrazide, and the introduction of alkyl substituents on the imine group resulted in good antibiotic activity, with some analogues showing increased potency against vancomycin-resistant Enterococci (VRE). nih.gov One indole-containing analogue was particularly active against methicillin-resistant S. aureus (MRSA) with a MIC of 1.0 μg/mL. nih.gov

The following table summarizes the antibacterial activity of some salicylaldehyde hydrazone analogues.

| Compound | Bacterial Strain | MIC (μg/mL) | Reference |

| SA-SB-1 | Enterococcus faecalis | 12 | nih.gov |